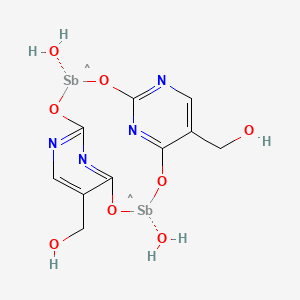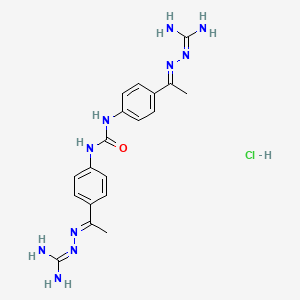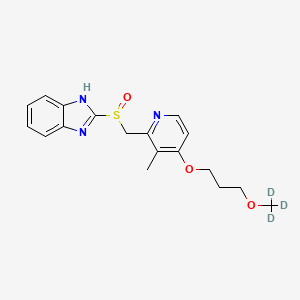
Rabeprazole-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rabeprazole-d3 is a deuterated form of Rabeprazole, a proton pump inhibitor used to reduce stomach acid production. Deuterated compounds are chemically identical to their non-deuterated counterparts, except that hydrogen atoms are replaced with deuterium, a stable hydrogen isotope. This modification can enhance the pharmacokinetic properties of the drug, such as its metabolic stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rabeprazole-d3 involves the incorporation of deuterium into the Rabeprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Rabeprazole with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium into the Rabeprazole molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the deuterium content and ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Rabeprazole-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding sulfide form.
Substitution: Substitution reactions can occur at the pyridine ring or the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyridine or benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Rabeprazole-d3 is used in various scientific research applications, including:
Pharmacokinetic Studies: Deuterated compounds like this compound are used to study the metabolic pathways and improve the pharmacokinetic profiles of drugs.
Biological Research: this compound is used to investigate the biological effects of proton pump inhibitors and their mechanisms of action.
Medical Research: It is used in the development of new therapeutic agents for treating acid-related disorders.
Industrial Applications: this compound is used in the pharmaceutical industry for the development of more stable and effective drug formulations.
Wirkmechanismus
Rabeprazole-d3 exerts its effects by inhibiting the gastric H+/K+ ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach. This inhibition prevents the final step of gastric acid production, leading to reduced acid secretion. The molecular targets include the proton pump itself, and the pathways involved are related to the regulation of gastric acid secretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Esomeprazole
Comparison
Rabeprazole-d3, like other proton pump inhibitors, inhibits gastric acid secretion by targeting the proton pump. the deuterium substitution in this compound can enhance its metabolic stability and prolong its duration of action compared to non-deuterated proton pump inhibitors. This makes this compound unique in its pharmacokinetic profile and potentially more effective in certain clinical scenarios.
Eigenschaften
CAS-Nummer |
934295-30-4 |
|---|---|
Molekularformel |
C18H21N3O3S |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |
InChI-Schlüssel |
YREYEVIYCVEVJK-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
Kanonische SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)
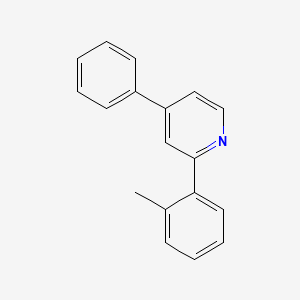
![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)
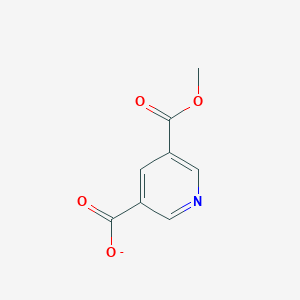

![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)

![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)


![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
